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molecular formula C8H16O3 B1597028 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane CAS No. 3663-46-5

5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane

Cat. No. B1597028
M. Wt: 160.21 g/mol
InChI Key: MBENEXSAQJBPKP-UHFFFAOYSA-N
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Patent
US08895730B2

Procedure details

Alternative Procedure: 4-Toluenesulfonic acid monohydrate (51.3 g) in acetone (275 mL) was stirred with 2,2-dimethoxy propane (75 mL) and toluenesulfonic acid monohydrate (1.3 g) for 18 hr at room temperature, and worked up in a similar manner as indicated in the procedure above, 52.12 g (76% yield), b.p. 72-75° C./0.65 mmHg. Mass spec: m/z 161, (M+1)+. Anal Calcd for C8H15O3: C, 59.98; H, 10.07%. Found: C, 59.62; H, 10.07%. 1H NMR (CDCl3) δ ppm: 0.83 (s, 3H), 1.40 (s, 3H), 1.44 (s, 3H), 3.59-3.69 (m, 6H). 13C NMR: 17.69, 20.25, 27.41, 34.86, 65.90, 66.43, 98.1 (7 sp3C).
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[C:2]1([CH3:12])[CH:7]=CC(S(O)(=O)=O)=C[CH:3]=1.[CH3:13][O:14][C:15]([O:18]C)([CH3:17])[CH3:16].O.C1(C)C(S(O)(=O)=[O:28])=CC=CC=1>CC(C)=O>[CH3:16][C:15]1([CH3:17])[O:18][CH2:7][C:2]([CH3:12])([CH2:3][OH:28])[CH2:13][O:14]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
51.3 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
75 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
1.3 g
Type
reactant
Smiles
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
Name
Quantity
275 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1(OCC(CO1)(CO)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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